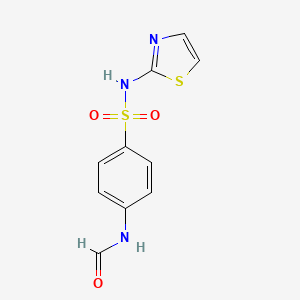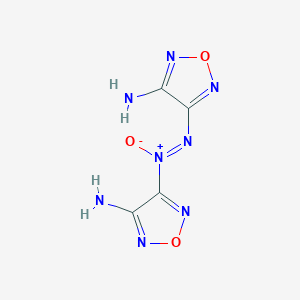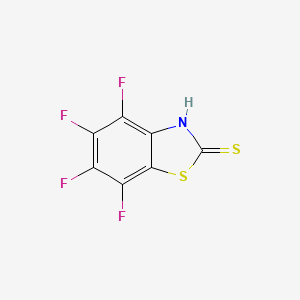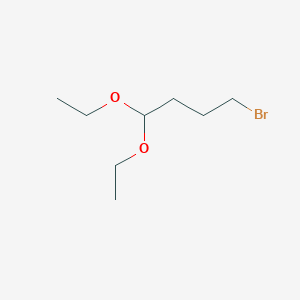![molecular formula C12H7F6N B3057346 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole CAS No. 795274-69-0](/img/structure/B3057346.png)
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole
Descripción general
Descripción
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is a compound characterized by the presence of a pyrrole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the condensation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be substituted with various electrophiles such as halogens or nitro groups[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst[][4].
Major Products Formed
The major products formed from these reactions include halogenated pyrrole derivatives, nitro-substituted pyrroles, and various oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced bioavailability and stability.
Mecanismo De Acción
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering membrane permeability. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole is unique due to its combination of a pyrrole ring with trifluoromethyl-substituted phenyl groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
795274-69-0 |
|---|---|
Fórmula molecular |
C12H7F6N |
Peso molecular |
279.18 g/mol |
Nombre IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C12H7F6N/c13-11(14,15)8-4-7(10-2-1-3-19-10)5-9(6-8)12(16,17)18/h1-6,19H |
Clave InChI |
UDNQTIAMOLTENJ-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=CNC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
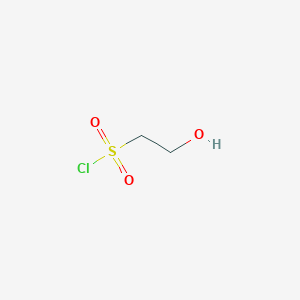
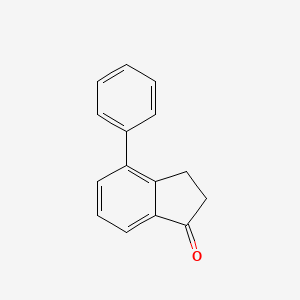

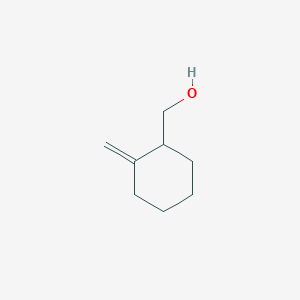
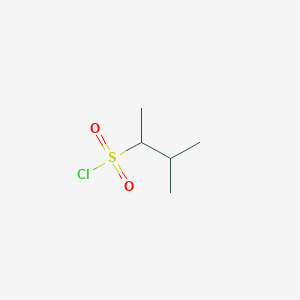
![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)
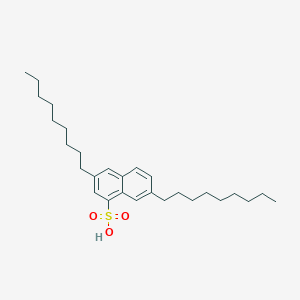
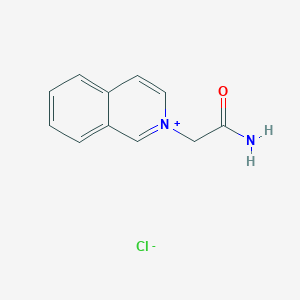
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)

